molecular formula C17H19O2P B14421306 (2-Methoxybut-3-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane CAS No. 80992-61-6

(2-Methoxybut-3-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14421306
CAS No.: 80992-61-6
M. Wt: 286.30 g/mol
InChI Key: PVRJYQPTUIYPBC-UHFFFAOYSA-N
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Description

(2-Methoxybut-3-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound with a unique structure that combines a methoxy group, a butenyl chain, and a diphenylphosphane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxybut-3-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphane with a suitable methoxybutenyl precursor. The reaction conditions often include the use of a base to deprotonate the phosphane, followed by the addition of the methoxybutenyl compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxybut-3-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane moiety to phosphine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines.

Scientific Research Applications

Chemistry

In chemistry, (2-Methoxybut-3-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which can be utilized in catalysis and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure can be modified to create new therapeutic agents with specific biological activities.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in high-performance applications.

Mechanism of Action

The mechanism of action of (2-Methoxybut-3-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as metal ions and enzymes. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles or biological processes. The pathways involved depend on the specific application and the nature of the molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylbut-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane: Similar structure but with a methyl group instead of a methoxy group.

    2-Methoxy-2-butene: Similar but lacks the diphenylphosphane moiety.

Uniqueness

(2-Methoxybut-3-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane is unique due to its combination of a methoxybutenyl chain and a diphenylphosphane moiety. This unique structure allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it versatile in various applications.

Properties

CAS No.

80992-61-6

Molecular Formula

C17H19O2P

Molecular Weight

286.30 g/mol

IUPAC Name

[2-methoxybut-3-en-2-yl(phenyl)phosphoryl]benzene

InChI

InChI=1S/C17H19O2P/c1-4-17(2,19-3)20(18,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h4-14H,1H2,2-3H3

InChI Key

PVRJYQPTUIYPBC-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)(OC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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